REACTION_CXSMILES
|
Cl[C:2]([C:7]1[CH:8]=[CH:9][C:10]2[O:19][C:14]3=[N:15][CH:16]=[CH:17][CH:18]=[C:13]3[CH2:12][C:11]=2[CH:20]=1)([CH3:6])[C:3]([OH:5])=[O:4].[OH-].[Na+]>[Ni].[H][H]>[N:15]1[CH:16]=[CH:17][CH:18]=[C:13]2[CH2:12][C:11]3[CH:20]=[C:7]([CH:2]([CH3:6])[C:3]([OH:5])=[O:4])[CH:8]=[CH:9][C:10]=3[O:19][C:14]=12 |f:1.2|
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Name
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2-chloro-2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid
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Quantity
|
2.9 g
|
Type
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reactant
|
Smiles
|
ClC(C(=O)O)(C)C=1C=CC2=C(CC=3C(=NC=CC3)O2)C1
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Name
|
|
Quantity
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40 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
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catalyst
|
Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The RAney nickel is then filtered off
|
Type
|
FILTRATION
|
Details
|
The crystalline precipitate is filtered off
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Type
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WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
recrystallized from aqueous dioxane
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C2C(=CC=C1)CC1=C(O2)C=CC(=C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |